

# L-Valinamide Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *L*-Valinamide hydrochloride

Cat. No.: B555295

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CAS Number: 3014-80-0 Molecular Weight: 152.62 g/mol

This technical guide provides an in-depth overview of **L-Valinamide hydrochloride**, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

## Physicochemical Properties

**L-Valinamide hydrochloride** is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	3014-80-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O·HCl	<a href="#">[1]</a>
Molecular Weight	152.62 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	266-270 °C	
Optical Activity	[α] <sup>25</sup> /D +25.8° (c=1 in H <sub>2</sub> O)	
Solubility	Soluble in methanol.	
Appearance	White to almost white powder/crystal	

## Synthesis of L-Valinamide Hydrochloride

A common route for the synthesis of **L-Valinamide hydrochloride** involves a two-step process starting from the readily available amino acid, L-Valine. The first step is the esterification of the carboxylic acid, followed by amidation of the resulting ester.

### Experimental Protocol:

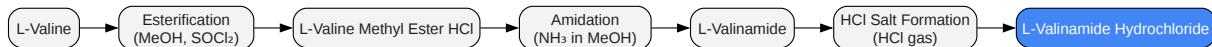
#### Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Valine (1 equivalent) in anhydrous methanol.
- Cool the mixture in an ice bath.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining the temperature below 5°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield crude L-Valine methyl ester hydrochloride.
- Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified ester.

### Step 2: Synthesis of L-Valinamide Hydrochloride

- Dissolve the purified L-Valine methyl ester hydrochloride (1 equivalent) in a saturated solution of ammonia in methanol.
- Transfer the solution to a sealed pressure vessel.
- Heat the mixture at a temperature between 50-70°C for 24-48 hours.
- Monitor the conversion of the ester to the amide by TLC.
- Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
- Remove the solvent under reduced pressure to obtain crude L-Valinamide.
- Dissolve the crude product in a minimal amount of methanol and bubble dry hydrogen chloride gas through the solution until precipitation is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **L-Valinamide hydrochloride**.



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**Synthesis of L-Valinamide Hydrochloride.**

## Applications in Peptide Synthesis

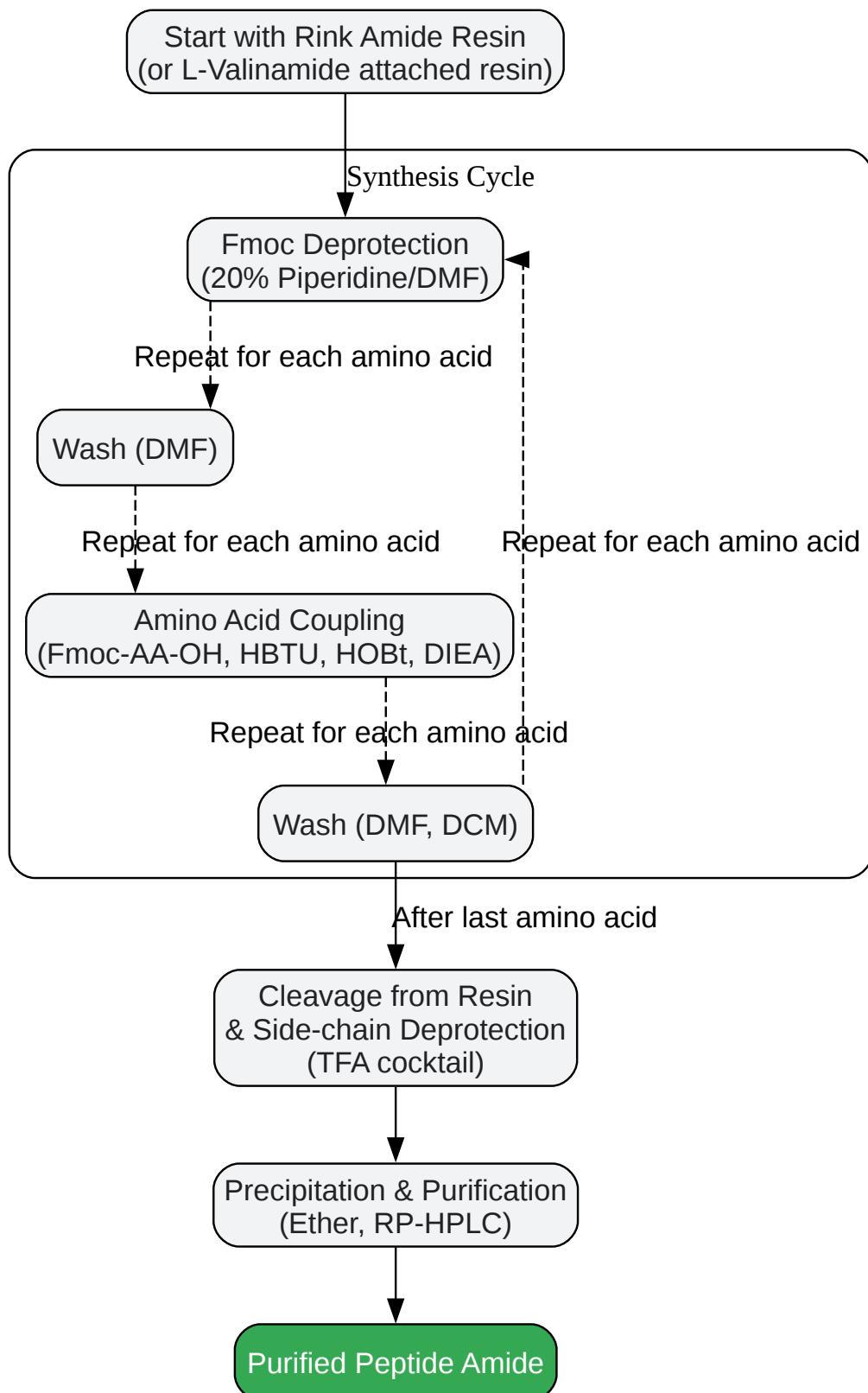
**L-Valinamide hydrochloride** serves as a crucial C-terminal starting material in solid-phase peptide synthesis (SPPS), allowing for the creation of peptide amides. The amide C-terminus is a common feature in many biologically active peptides.

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using L-Valinamide Hydrochloride

This protocol outlines the manual synthesis of a short peptide on a rink amide resin, illustrating the general steps where L-Valinamide could be the initial amino acid derivative.

- **Resin Preparation:** Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- **Fmoc-Deprotection:** Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
- **Amino Acid Coupling (for the second amino acid):**
  - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBr (3 equivalents) in DMF.
  - Add diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
  - Wash the resin with DMF and dichloromethane (DCM).
- **Repeat Deprotection and Coupling:** Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

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